molecular formula C16H20N4O3S3 B5043495 1-(benzenesulfonyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5043495
M. Wt: 412.6 g/mol
InChI Key: NSXGHMOXXWARFS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They have been widely studied due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antiparasitic, antioxidant, antidepressant, anticonvulsant, and antitumor properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents such as potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials in the synthesis of a series of 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives is largely determined by the functional groups attached to the thiadiazole ring. These compounds can undergo a variety of chemical reactions, leading to the formation of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives depends on their biological activity. For example, some 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity, possibly by interfering with the synthesis of bacterial cell walls .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds continue to be of interest in medicinal chemistry. Future research may focus on the design and synthesis of new 1,3,4-thiadiazole derivatives with improved biological activity and selectivity .

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S3/c1-2-24-16-19-18-15(25-16)17-14(21)12-8-10-20(11-9-12)26(22,23)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXGHMOXXWARFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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